molecular formula C13H12IN3O3 B280433 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B280433
M. Wt: 385.16 g/mol
InChI Key: AATLHAPDHDKWQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized and studied for its potential applications in various fields, including medicinal chemistry and drug discovery.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has been studied for its potential applications in medicinal chemistry and drug discovery. This compound has been found to exhibit potent inhibitory activity against several enzymes, including cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β). CDK2 and GSK-3β are involved in several cellular processes, including cell cycle regulation and glycogen metabolism, respectively. Inhibition of these enzymes has been linked to the treatment of various diseases, including cancer and Alzheimer's disease. Therefore, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has potential applications as a lead compound in drug discovery.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide involves the inhibition of CDK2 and GSK-3β. CDK2 is a key regulator of the cell cycle, and its inhibition leads to cell cycle arrest and apoptosis. GSK-3β is involved in glycogen metabolism and its inhibition leads to increased glycogen synthesis. The inhibition of these enzymes by N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has been shown to have potential therapeutic effects in various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits CDK2 and GSK-3β with high potency and selectivity. In vivo studies in mice have shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide exhibits good pharmacokinetic properties and can penetrate the blood-brain barrier. These studies suggest that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has potential as a lead compound for drug discovery.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide is its high potency and selectivity for CDK2 and GSK-3β. This makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.

Future Directions

There are several future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide. One direction is to further optimize the synthesis method to improve the yield and purity of the final product. Another direction is to study the potential therapeutic effects of this compound in various diseases, including cancer and Alzheimer's disease. Additionally, the development of analogs of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide with improved pharmacokinetic properties could lead to the development of more effective drugs. Finally, the study of the mechanism of action of this compound could lead to a better understanding of the role of CDK2 and GSK-3β in various cellular processes.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide involves several steps. The first step is the synthesis of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 4-iodo-1-methyl-1H-pyrazole-5-amine to obtain N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide. The synthesis of this compound has been reported in several scientific publications, and the method has been optimized to improve the yield and purity of the final product.

properties

Molecular Formula

C13H12IN3O3

Molecular Weight

385.16 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-iodo-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C13H12IN3O3/c1-17-12(9(14)7-15-17)13(18)16-8-2-3-10-11(6-8)20-5-4-19-10/h2-3,6-7H,4-5H2,1H3,(H,16,18)

InChI Key

AATLHAPDHDKWQA-UHFFFAOYSA-N

SMILES

CN1C(=C(C=N1)I)C(=O)NC2=CC3=C(C=C2)OCCO3

Canonical SMILES

CN1C(=C(C=N1)I)C(=O)NC2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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